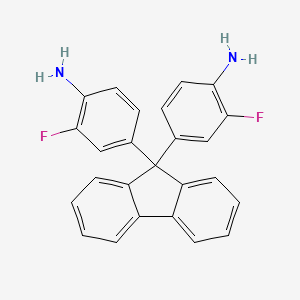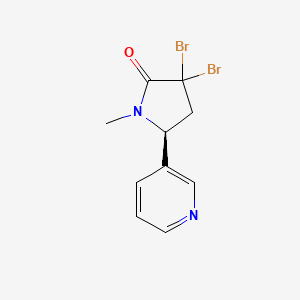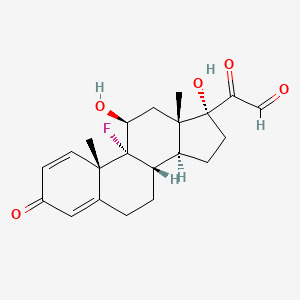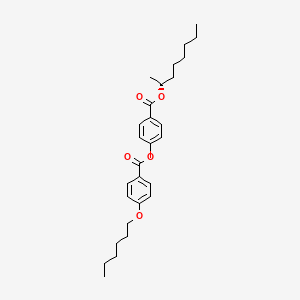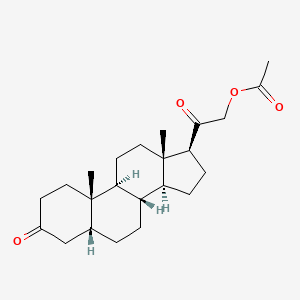
(5beta)-21-(Acetoxy)pregnane-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5beta)-21-(Acetoxy)pregnane-3,20-dione: is a synthetic steroidal compound. It is part of the pregnane class of steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its acetoxy group at the 21st position and its ketone groups at the 3rd and 20th positions.
Mechanism of Action
Target of Action
The primary targets of (5beta)-21-(Acetoxy)pregnane-3,20-dione, also known as [2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, are cells in the human body, particularly those in tumorous human breast tissue . The compound interacts with these cells, affecting their adhesion and proliferation .
Mode of Action
The compound interacts with its targets by decreasing cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This results in dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area .
Biochemical Pathways
The affected biochemical pathways involve the conversion of progesterone to 5α-pregnane-3,20-dione . This conversion is a crucial step in the biosynthesis of the 5β-cardenolides . The changes in the 5αP-treated cells were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .
Pharmacokinetics
It is known that tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione
Result of Action
The molecular and cellular effects of the compound’s action include decreased cell adhesion and increased cell proliferation . These effects may be due to depolymerization of actin and decreased expression of actin and vinculin . The compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .
Biochemical Analysis
Biochemical Properties
It is known that pregnane derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of (5beta)-21-(Acetoxy)pregnane-3,20-dione on cellular function in in vitro or in vivo studies have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5beta)-21-(Acetoxy)pregnane-3,20-dione typically involves multiple steps starting from a suitable steroidal precursor. The process often includes:
Oxidation: of the precursor to introduce the ketone groups at the 3rd and 20th positions.
Acetylation: to introduce the acetoxy group at the 21st position. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale oxidation: reactions using industrial oxidizing agents.
Efficient acetylation: processes with high-purity reagents and catalysts to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5beta)-21-(Acetoxy)pregnane-3,20-dione can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: The ketone groups at the 3rd and 20th positions can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid for acetylation reactions.
Major Products:
Oxidation products: Compounds with additional ketone or hydroxyl groups.
Reduction products: Compounds with hydroxyl groups at the 3rd and 20th positions.
Substitution products: Compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
Chemistry: (5beta)-21-(Acetoxy)pregnane-3,20-dione is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure makes it a valuable starting material for the synthesis of complex steroids.
Biology: In biological research, this compound is used to study the effects of steroidal compounds on cellular processes. It serves as a model compound for understanding the metabolism and action of steroids in biological systems.
Medicine: this compound has potential applications in the development of steroid-based medications. Its structure can be modified to produce compounds with specific therapeutic effects, such as anti-inflammatory or hormone-regulating properties.
Industry: In the industrial sector, this compound is used in the production of steroidal intermediates and active pharmaceutical ingredients. Its synthesis and modification are crucial steps in the manufacture of various steroid-based products.
Comparison with Similar Compounds
11alpha-Acetoxy-17alpha-hydroxy(5beta)pregnane-3,20-dione: This compound has similar structural features but with additional hydroxyl groups.
(5beta)-Pregnane-3,20-dione: Lacks the acetoxy group at the 21st position.
(5beta)-21-Hydroxy-pregnane-3,20-dione: Has a hydroxyl group instead of an acetoxy group at the 21st position.
Uniqueness: (5beta)-21-(Acetoxy)pregnane-3,20-dione is unique due to its specific combination of functional groups. The presence of both ketone and acetoxy groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDDLIAJWEAHP-JIGCXDOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)
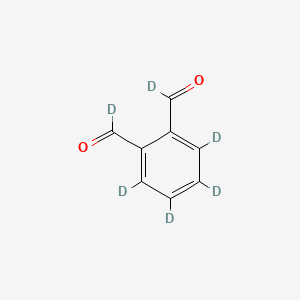
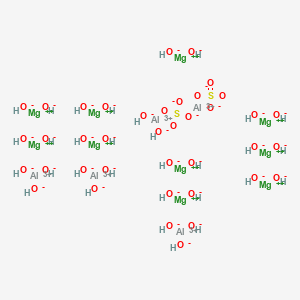
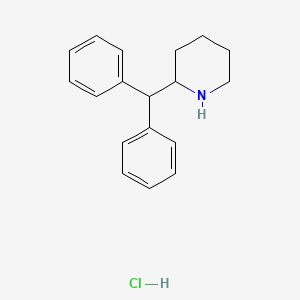
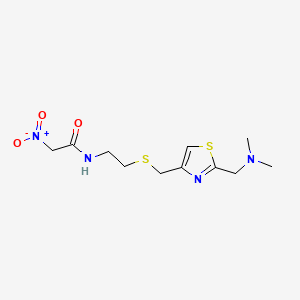
![N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)](/img/structure/B590409.png)
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)
